REACTION_CXSMILES
|
[CH2:1]1[C:6]2([C:16](=O)[NH:15][C:14](=O)[C:8]3([CH2:13]CCC[CH2:9]3)[NH:7]2)[CH2:5]CCC1.CC1(C)C(=O)NC(=O)C(C)(C)N1>>[CH3:5][C:6]1([CH3:1])[CH2:16][NH:15][CH2:14][C:8]([CH3:13])([CH3:9])[NH:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC12NC1(CCCCC1)C(NC2=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(NC(C(NC1=O)=O)(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(CNC1)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |